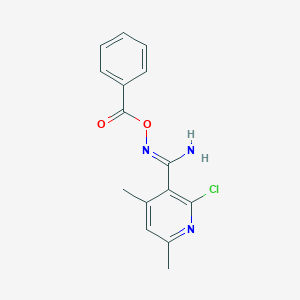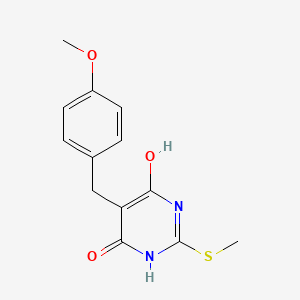![molecular formula C15H20N4O2 B5832979 N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. DMU is a urea derivative that has been synthesized using a specific method, and it has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it has been suggested that it may involve the inhibition of protein synthesis and the induction of oxidative stress. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, in vitro (4). It has also been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death (5).
Biochemical and Physiological Effects
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have interesting biochemical and physiological effects. It has been shown to selectively react with NO to form a fluorescent product, making it a useful tool for studying NO signaling pathways in cells and tissues (2). N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been found to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells (3). In addition, N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its selective reaction with NO, which makes it a useful tool for studying NO signaling pathways. Another advantage is its potential as an anti-cancer agent, which could lead to the development of new cancer therapies. However, one limitation of using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is its potential as an anti-cancer agent, and further studies are needed to elucidate the mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in cancer cells. Another area of interest is its use as a fluorescent probe for detecting NO in living cells and tissues, and further studies are needed to optimize the conditions for using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea as a NO probe. In addition, the development of new methods for synthesizing N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and improving its solubility could lead to new applications for this compound in scientific research.
Conclusion
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a urea derivative that has gained attention in scientific research due to its potential applications in various fields. It has been synthesized using a specific method and has been found to have interesting biochemical and physiological effects. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has potential applications as a fluorescent probe for detecting NO and as an anti-cancer agent. Further research is needed to elucidate the mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and to optimize its use in scientific research.
Méthodes De Synthèse
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been synthesized using a specific method that involves reacting 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. This intermediate is then reacted with ethyl carbamate to form N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The reaction is carried out in the presence of a base and a solvent, and the product is purified using column chromatography (1).
Applications De Recherche Scientifique
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have potential applications in various fields of scientific research. One of the areas of interest is its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems (2). N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to selectively react with NO to form a fluorescent product, making it a useful tool for studying NO signaling pathways in cells and tissues.
Another area of research where N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been investigated is its potential as an anti-cancer agent. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells (3). The mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in cancer cells is not fully understood, but it has been suggested that it may involve the inhibition of protein synthesis and the induction of oxidative stress.
Propriétés
IUPAC Name |
1,3-diethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-16-15(20)19(5-2)10-13-17-14(18-21-13)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZCIRCZLAYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)